(2-Fluoroethyl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring is alkylated by the 2-fluoroethyl group .
Industrial Production Methods
In industrial settings, this compound can be produced using similar Friedel-Crafts alkylation methods, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include 2-fluoroethyl alcohol or 2-fluoroethyl carboxylic acid.
Reduction: The major product is ethylbenzene.
Scientific Research Applications
(2-Fluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoroethyl)benzene involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the fluoro group is displaced by a nucleophile, leading to the formation of a new chemical bond. The presence of the fluoro group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A benzene ring with a single fluoro substituent.
Ethylbenzene: A benzene ring with an ethyl substituent.
Chloroethylbenzene: A benzene ring with a 2-chloroethyl substituent.
Uniqueness
(2-Fluoroethyl)benzene is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
50561-93-8 |
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Molecular Formula |
C8H9F |
Molecular Weight |
124.15 g/mol |
IUPAC Name |
2-fluoroethylbenzene |
InChI |
InChI=1S/C8H9F/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
VEEYKGRLIXCNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCF |
Origin of Product |
United States |
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